molecular formula C12H17NO B055648 2-(7-Ethylindolin-3-yl)ethanol CAS No. 114737-75-6

2-(7-Ethylindolin-3-yl)ethanol

Cat. No. B055648
M. Wt: 191.27 g/mol
InChI Key: WQHGTUYNOTUVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"2-(7-Ethylindolin-3-yl)ethanol" is a chemical compound that may be involved in various chemical and physical processes. Due to the specificity of your request, direct studies on this compound are scarce; however, insights can be drawn from similar compounds in the indoline series and ethanol derivatives. These analogs are utilized in diverse fields, such as polymer chemistry, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to "2-(7-Ethylindolin-3-yl)ethanol" often involves multi-step chemical reactions, including protection and deprotection of functional groups and catalytic processes. For example, indoline compounds can be synthesized via palladium-catalyzed reactions or by employing different organic synthesis strategies like multicomponent reactions or cyclopropanation under catalyst-free conditions (Khusnutdinov et al., 2016).

Molecular Structure Analysis

The molecular structure of "2-(7-Ethylindolin-3-yl)ethanol" and related compounds can be analyzed through various spectroscopic and crystallographic methods. These analyses provide information on the spatial arrangement of atoms, molecular conformations, and electronic structures. Crystal and molecular structures of related compounds have been determined to suggest mechanisms for their formation and rearrangements (Colonna et al., 1976).

Chemical Reactions and Properties

Compounds in the indoline series exhibit a range of chemical behaviors, including acid-catalyzed rearrangements, and participate in various reactions such as cyclopropanation and carbonylation. Their reactivity is influenced by the substituents on the indoline nucleus and the conditions under which they are subjected (Chauhan et al., 2017).

Physical Properties Analysis

The physical properties of "2-(7-Ethylindolin-3-yl)ethanol" would include solubility, melting point, and boiling point. These properties are essential for determining the compound's suitability for various applications, particularly in solvent selection for chemical reactions or pharmaceutical formulations. Similar compounds have been studied for their solubility and thermal behaviors (Lambermont-Thijs et al., 2010).

Chemical Properties Analysis

The chemical properties of "2-(7-Ethylindolin-3-yl)ethanol" would encompass reactivity with different chemical agents, stability under various conditions, and potential for participating in specific chemical reactions. These properties are determined by the functional groups present in the molecule and their electronic and steric effects. Research on related compounds can provide insights into their behavior under different chemical environments (Mancuso et al., 2014).

Scientific Research Applications

Solvent-Dependent Binding Modes in Sensor Applications

2-(7-Ethylindolin-3-yl)ethanol, as part of the rhodamine-azacrown derivative, demonstrates solvent-dependent binding modes significant in sensor applications, particularly for detecting Al³⁺ and Fe³⁺ in mixed solvent systems. This compound exhibits a unique ability to respond selectively to Al³⁺ in acetonitrile and both Al³⁺ and Fe³⁺ in ethanol-water solutions, showcasing its potential in developing sensitive and selective sensors for metal ions. The observed binding modes, 1:1 in aqueous solutions and 2:1 in acetonitrile, highlight the influence of solvent environments on the sensor's performance and its practical application in detecting trace metal ions in different media (Fang et al., 2014).

Chromatography in Pharmaceutical Analysis

In pharmaceutical analysis, particularly in the purity testing of etodolac, a nonsteroidal anti-inflammatory drug, 2-(7-Ethylindol-3-yl)ethanol plays a role as an impurity that needs to be separated effectively. The use of reversed-phase high-performance liquid chromatography (HPLC) has been improved by adjusting the injection solvent and the gradient elution system, leading to enhanced selectivity and efficiency in separating etodolac from impurities like 2-(7-Ethylindol-3-yl)ethanol. This adjustment addresses issues such as peak broadening and poor separation, optimizing the HPLC method for a more accurate and reliable analysis of pharmaceutical compounds (Ammar & Surmann, 2008).

Safety And Hazards

2-(7-Ethylindolin-3-yl)ethanol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(7-ethyl-2,3-dihydro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,10,13-14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHGTUYNOTUVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Ethylindolin-3-yl)ethanol

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